molecular formula C19H23N5O2 B2659335 2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097915-15-4

2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No. B2659335
CAS RN: 2097915-15-4
M. Wt: 353.426
InChI Key: QTWYUUJDKPIBFB-UHFFFAOYSA-N
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Description

2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis for Anti-tuberculosis Activity

A study by Shindikar and Viswanathan (2005) focused on the design and synthesis of novel fluoroquinolones, including derivatives with substituents at the 4th position of piperazine being -[2(pyridine-4-carbonyl) hydrazono]propyl and -2 [(pyrazine-2-carbonyl) amino] ethyl. These compounds exhibited significant in vivo activity against Mycobacterium tuberculosis H37Rv in mice, comparable to that of sparfloxacin, by improving survival rates and reducing tubercular lesions at a dose of 200 mg/kg [Shindikar & Viswanathan, 2005].

Anti-tumor Agents

Jurd (1996) described the synthesis of benzopyranylamine compounds that showed potent anti-tumor activities, particularly against human breast, CNS, and colon cancer cell lines. The study highlighted the compounds' abilities to inhibit tumor growth in vitro at very low concentrations, suggesting their potential as effective anti-cancer agents [Jurd, 1996].

Genotoxicity and Metabolic Activation Studies

Kalgutkar et al. (2007) investigated the genotoxicity of a structurally similar compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, which is a potent 5-HT2C receptor agonist for obesity treatment. The study revealed a metabolism-dependent increase in genotoxicity, offering insights into the compound's safety profile and its metabolic activation pathways [Kalgutkar et al., 2007].

Synthesis and Biological Activity Studies

Gein et al. (2013) synthesized 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, studying their antimicrobial activity and influence on blood coagulation. This research contributes to understanding the compound's potential therapeutic applications and safety [Gein et al., 2013].

Green Synthesis Approaches

Al-Matar et al. (2010) explored green, solvent-free synthesis methods for related heterocyclic compounds, emphasizing eco-friendly approaches in chemical synthesis. This study not only supports the development of environmentally sustainable synthesis methods but also broadens the application scope of such compounds [Al-Matar et al., 2010].

properties

IUPAC Name

2-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-18-11-15-3-1-2-4-16(15)22-24(18)13-14-5-9-23(10-6-14)19(26)17-12-20-7-8-21-17/h7-8,11-12,14H,1-6,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWYUUJDKPIBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

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